molecular formula C18H22N2O4 B5236958 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine

Cat. No. B5236958
M. Wt: 330.4 g/mol
InChI Key: JITMSHNCRCKIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine, commonly known as DMAN, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). DMAN has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

DMAN acts as an 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine by binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
DMAN has been shown to have a variety of effects on behavior and cognition, including increased locomotor activity, enhanced learning and memory, and altered social behavior. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DMAN in scientific research is that it is a highly selective 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine compound, which allows researchers to study the effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine compounds on the brain without the confounding effects of other neurotransmitter systems. However, one limitation of using DMAN is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on DMAN and other 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine compounds. One direction is to study the long-term effects of these compounds on the brain and behavior, particularly with regard to their potential use as therapeutic agents for neurodegenerative diseases. Another direction is to study the effects of these compounds on other neurotransmitter systems, such as the glutamatergic system, which may play a role in the development of psychiatric disorders. Additionally, further research is needed to understand the safety and efficacy of these compounds in humans, particularly with regard to their potential for abuse and addiction.

Synthesis Methods

The synthesis of DMAN involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with 4-nitrobenzyl chloride to form DMAN.

Scientific Research Applications

DMAN has been used in scientific research as a tool to study the effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine compounds on the brain. It has been shown to increase the release of serotonin, norepinephrine, and dopamine in the brain, which can have a variety of effects on behavior and cognition.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19(13-15-4-7-16(8-5-15)20(21)22)11-10-14-6-9-17(23-2)18(12-14)24-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMSHNCRCKIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-(4-nitrobenzyl)ethanamine

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